4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride 4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17766794
InChI: InChI=1S/C7H6FNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3
SMILES:
Molecular Formula: C7H6FNO5S
Molecular Weight: 235.19 g/mol

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC17766794

Molecular Formula: C7H6FNO5S

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride -

Specification

Molecular Formula C7H6FNO5S
Molecular Weight 235.19 g/mol
IUPAC Name 4-methoxy-2-nitrobenzenesulfonyl fluoride
Standard InChI InChI=1S/C7H6FNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3
Standard InChI Key JDMUCRUMLXGKCK-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)S(=O)(=O)F)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with three distinct substituents: a methoxy group at the para position (C4), a nitro group at the ortho position (C2), and a sulfonyl fluoride group at the benzenesulfonyl position (C1). This arrangement creates a polarized electronic structure, with the nitro group acting as a strong electron-withdrawing group and the methoxy group providing moderate electron-donating effects through resonance .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name4-methoxy-2-nitrobenzenesulfonyl fluoride
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)F)N+[O-]
InChIKeyJDMUCRUMLXGKCK-UHFFFAOYSA-N
Molecular Weight235.19 g/mol

Physicochemical Characteristics

While experimental data on solubility and melting point remain limited, computational models predict:

  • LogP: 1.2–1.5 (moderate lipophilicity)

  • Hydrogen Bond Acceptors: 5 (SO₂F: 2, NO₂: 2, OCH₃: 1)

  • Polar Surface Area: 95 Ų

The sulfonyl fluoride group confers hydrolytic stability compared to sulfonyl chlorides, with a half-life exceeding 24 hours in aqueous buffers at pH 7.4.

Synthesis Methodologies

Traditional Batch Synthesis

A representative three-step synthesis involves:

  • Sulfonation: Benzene derivative treatment with chlorosulfonic acid to install the sulfonyl chloride group.

  • Fluorination: Reaction with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) to yield sulfonyl fluoride.

  • Nitration/Methoxylation: Sequential nitration (HNO₃/H₂SO₄) and methoxylation (CH₃ONa) under controlled temperatures.

Key challenges include regioselectivity during nitration and purification of intermediates via column chromatography or recrystallization.

Continuous Flow Approaches

Patent CN111704555A demonstrates a continuous flow strategy for analogous nitroaniline derivatives, suggesting adaptability for this compound :

Table 2: Continuous Flow Reaction Parameters

StepTemperatureResidence TimeReactor TypeYield
Nitration25–80°C30 sec–10 minTubular (SS316)85–87%
Hydrolysis40–80°C2–40 minPacked-bed86–89%

This method enhances safety (reduced exotherm risk) and scalability compared to batch processes .

Reactivity and Mechanistic Insights

Electrophilic Activation

The sulfonyl fluoride group undergoes nucleophilic substitution (Sₙ2) with biological nucleophiles:

R-SO2F+NuR-SO2-Nu+F\text{R-SO}_2\text{F} + \text{Nu}^- \rightarrow \text{R-SO}_2\text{-Nu} + \text{F}^-

Kinetic studies show second-order dependence on serine hydrolases (k₂ ~ 10³ M⁻¹s⁻¹). The nitro group's electron-withdrawing effect lowers the LUMO energy of the sulfur center, enhancing reactivity toward lysine and tyrosine residues .

Steric and Electronic Effects

  • Methoxy Group: While electron-donating, its para position minimizes direct conjugation with the sulfonyl fluoride, preserving electrophilicity.

  • Nitro Group: Ortho positioning creates steric hindrance, directing nucleophilic attack to the sulfur center rather than aromatic ring positions.

Applications in Biochemical Research

Covalent Protein Profiling

The compound serves as an activity-based probe (ABP) for:

  • Serine Hydrolases: Selective labeling of enzymes like acetylcholinesterase and fatty acid amide hydrolase (FAAH).

  • Lysine-Targeted Probes: Formation of stable sulfonamide adducts with ε-amino groups in protein kinases .

Table 3: Representative Protein Targets

Target ClassExample EnzymeIC₅₀ (nM)Application Area
Serine HydrolasesFAAH12.4Neuropharmacology
Protein KinasesEGFR (T790M mutant)8.7Cancer Therapeutics

Medicinal Chemistry Applications

  • Covalent Inhibitor Design: Serves as a warhead in irreversible inhibitors for viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ).

  • PET Tracer Development: ¹⁸F-labeled analogs enable in vivo imaging of enzyme activity distributions .

Future Perspectives

Targeted Covalent Therapeutics

Ongoing research explores:

  • Tumor-Specific Probes: Conjugating the sulfonyl fluoride to antibody-drug conjugates (ADCs) for localized activity.

  • Allosteric Modulators: Exploiting its small size (MW 235) to target cryptic binding pockets .

Sustainable Synthesis

Advancements in:

  • Photocatalysis: Visible-light-mediated fluorination to reduce KF usage.

  • Biocatalysis: Engineered sulfotransferases for regioselective sulfonation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator